Desmethyl Metsulfuron-methyl

Description

The exact mass of the compound Desmethyl Metsulfuron-methyl is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Desmethyl Metsulfuron-methyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desmethyl Metsulfuron-methyl including the price, delivery time, and more detailed information at info@benchchem.com.

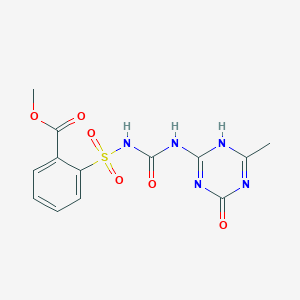

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[(2-methyl-6-oxo-1H-1,3,5-triazin-4-yl)carbamoylsulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O6S/c1-7-14-11(16-12(20)15-7)17-13(21)18-25(22,23)9-6-4-3-5-8(9)10(19)24-2/h3-6H,1-2H3,(H3,14,15,16,17,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRRTPZSEWGCGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=O)N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028360 | |

| Record name | Methyl 2-[(2-methyl-6-oxo-1H-1,3,5-triazin-4-yl)carbamoylsulfamoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Desmethyl Metsulfuron-methyl

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the chemical structure of Desmethyl Metsulfuron-methyl. This document moves beyond a simple recitation of facts to provide a deeper understanding of this significant metabolite of the widely used sulfonylurea herbicide, Metsulfuron-methyl. Our exploration will be grounded in the principles of scientific integrity, offering not just the "what" but the "why" behind the structural and functional characteristics of this compound. We will delve into its synthesis, spectroscopic signature, and the critical metabolic pathway from which it originates. Every piece of data and every protocol is presented with the aim of being a self-validating system, supported by authoritative references to ensure the highest degree of accuracy and trustworthiness.

Introduction to Desmethyl Metsulfuron-methyl: A Key Metabolite

Desmethyl Metsulfuron-methyl, identified by the code IN-B5067, is a primary environmental and biological transformation product of Metsulfuron-methyl.[1] The parent compound, Metsulfuron-methyl, is a potent herbicide used extensively in agriculture for the control of broadleaf weeds.[2] The process of O-demethylation, a common metabolic pathway for many xenobiotics, leads to the formation of Desmethyl Metsulfuron-methyl.[3] Understanding the precise chemical structure of this metabolite is paramount for a complete assessment of the environmental fate, toxicological profile, and overall impact of Metsulfuron-methyl. The removal of a single methyl group can significantly alter a molecule's physicochemical properties, including its solubility, polarity, and reactivity, which in turn influences its biological activity and persistence in the environment.

Elucidation of the Chemical Structure

The chemical structure of Desmethyl Metsulfuron-methyl is defined by its constituent atoms and their arrangement. This section provides a detailed breakdown of its molecular formula, IUPAC name, and key structural identifiers.

Molecular Identity

A foundational understanding of any chemical entity begins with its fundamental identifiers.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃N₅O₆S | [1] |

| Molecular Weight | 367.34 g/mol | [1] |

| IUPAC Name | methyl 2-[(2-methyl-6-oxo-1H-1,3,5-triazin-4-yl)carbamoylsulfamoyl]benzoate | [1] |

| CAS Number | 126312-31-0 | [1] |

| SMILES String | C1=CC=C(C(=C1)S(=O)(=O)NC(=O)NC2=NC(=O)NC(=N2)C)C(=O)OC | [1] |

Structural Features

Desmethyl Metsulfuron-methyl retains the core sulfonylurea bridge and the benzoate ester moiety of its parent compound. The key structural difference lies in the triazine ring. In Metsulfuron-methyl, the triazine ring is substituted with a methoxy group and a methyl group. In Desmethyl Metsulfuron-methyl, the methoxy group has been demethylated to a hydroxyl group, which exists in its tautomeric oxo form within the triazine ring.

Caption: Structural comparison of Metsulfuron-methyl and Desmethyl Metsulfuron-methyl.

Spectroscopic Characterization

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is a powerful technique for the identification and quantification of pesticide metabolites. In a validated analytical method for the determination of Metsulfuron-methyl and its metabolites in water, Desmethyl Metsulfuron-methyl (IN-B5067) was identified with the following parent-daughter ion transitions: m/z 366.1 → 125.1 and m/z 366.1 → 42.1.[4] The parent ion at m/z 366.1 corresponds to the protonated molecule [M+H]⁺ of Desmethyl Metsulfuron-methyl, consistent with its molecular weight of 367.34 g/mol . The fragmentation pattern provides structural information, with the daughter ions representing specific fragments of the molecule.

Caption: Metabolic pathway from Metsulfuron-methyl to Desmethyl Metsulfuron-methyl.

This biotransformation is typically catalyzed by cytochrome P450 monooxygenases. [5]These enzymes introduce an oxygen atom to the methyl group of the methoxy substituent on the triazine ring, leading to an unstable intermediate that subsequently loses formaldehyde to yield the demethylated product.

Synthesis and Analytical Protocols

The ability to synthesize and accurately detect Desmethyl Metsulfuron-methyl is crucial for research and regulatory purposes. This section outlines the general principles of its synthesis and a validated analytical method.

Synthetic Approach

The synthesis of Desmethyl Metsulfuron-methyl can be approached through two main strategies:

-

Direct Demethylation of Metsulfuron-methyl: This involves treating the parent compound with a demethylating agent. However, this can be challenging due to the presence of other sensitive functional groups in the molecule.

-

Convergent Synthesis: This more controlled approach involves synthesizing the desmethyl-triazine moiety separately and then coupling it with the sulfonyl isocyanate portion of the molecule.

A General Step-by-Step Methodology for Convergent Synthesis:

-

Preparation of the Desmethyl-triazine Amine:

-

Start with a suitable precursor, such as 2-amino-4-hydroxy-6-methyl-1,3,5-triazine.

-

Protect the amino group if necessary.

-

The hydroxyl group will exist in its tautomeric oxo form.

-

-

Preparation of the Sulfonyl Isocyanate:

-

Synthesize methyl 2-(sulfamoyl)benzoate.

-

React this with phosgene or a phosgene equivalent to form the corresponding sulfonyl isocyanate.

-

-

Coupling Reaction:

-

React the protected or unprotected desmethyl-triazine amine with the sulfonyl isocyanate in an inert solvent.

-

If a protecting group was used, a final deprotection step is required.

-

-

Purification:

-

Purify the final product using techniques such as recrystallization or column chromatography.

-

Analytical Protocol: LC/MS/MS for Quantification in Water

The following is a summary of a validated method for the determination of Desmethyl Metsulfuron-methyl (IN-B5067) in water samples. [4] 1. Sample Preparation:

- Acidify the water sample.

- Perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

- Elute the analyte from the SPE cartridge.

- Evaporate the solvent and reconstitute the residue in a suitable solvent for LC/MS/MS analysis.

2. LC/MS/MS Conditions:

- Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution program.

- Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

- Ionization: Use an appropriate ionization source, such as electrospray ionization (ESI).

- MRM Transitions: Monitor the parent-daughter ion transitions of m/z 366.1 → 125.1 (for quantification) and m/z 366.1 → 42.1 (for confirmation).

Implications of Demethylation on Physicochemical Properties and Biological Activity

The transformation from Metsulfuron-methyl to its desmethyl metabolite induces significant changes in the molecule's properties.

| Property | Metsulfuron-methyl | Desmethyl Metsulfuron-methyl (Predicted) | Impact of Demethylation |

| Molecular Weight | 381.36 g/mol [6] | 367.34 g/mol [1] | Decrease |

| Polarity | Lower | Higher | Increase in polarity |

| Water Solubility | pH dependent [7] | Expected to be higher | Increased water solubility |

| Herbicidal Activity | High | Likely reduced | The herbicidal activity of sulfonylureas is highly dependent on the substituents on the triazine ring. The change from a methoxy to a hydroxyl/oxo group is expected to alter its binding affinity to the target enzyme, acetolactate synthase (ALS). [8]While specific data is lacking, metabolites are often less active than the parent compound. |

The increased polarity and water solubility of Desmethyl Metsulfuron-methyl can affect its mobility and persistence in soil and water systems. Its potential for leaching into groundwater may differ from that of the parent compound.

Conclusion

This technical guide has provided a detailed examination of the chemical structure of Desmethyl Metsulfuron-methyl. Through a multi-faceted approach that includes its molecular identity, spectroscopic characteristics, metabolic origin, and synthetic and analytical considerations, we have constructed a comprehensive profile of this important metabolite. The structural change initiated by O-demethylation has profound implications for the compound's physicochemical properties and, consequently, its environmental behavior and biological activity. A thorough understanding of such metabolites is not merely an academic exercise but a critical component of responsible environmental stewardship and the development of safer, more effective agricultural chemicals. Further research to obtain detailed spectroscopic data and to quantify the herbicidal activity of Desmethyl Metsulfuron-methyl would provide an even more complete picture of its role in the environment.

References

-

EXTOXNET. Metsulfuron-methyl. Pesticide Information Profile. 1996. Available from: [Link]

-

U.S. Environmental Protection Agency. Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS. 2014. Available from: [Link]

-

University of Hertfordshire. Metsulfuron-methyl (Ref: DPX T6376). Pesticide Properties DataBase. Available from: [Link]

-

PubChem. Metsulfuron-methyl. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation. 2020. Available from: [Link]

-

Frontiers in Plant Science. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. 2012. Available from: [Link]

-

Maznah, M., et al. Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation. International Journal of Environmental Research and Public Health. 2020. Available from: [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. Metsulfuron-methyl | C14H15N5O6S | CID 52999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metsulfuron-methyl (Ref: DPX T6376) [sitem.herts.ac.uk]

- 5. Frontiers | Biochemistry and Occurrence of O-Demethylation in Plant Metabolism [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of metsulfuron-methyl in soil by liquid chromatography/tandem mass spectrometry. Application to a field dissipation study - PubMed [pubmed.ncbi.nlm.nih.gov]

Formation of Desmethyl Metsulfuron-methyl from Metsulfuron-methyl: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the formation of Desmethyl Metsulfuron-methyl, a primary metabolite of the sulfonylurea herbicide Metsulfuron-methyl. Intended for researchers, scientists, and professionals in drug development and environmental science, this document details the chemical and biological transformation pathways responsible for this conversion. We will explore the mechanisms of abiotic degradation, primarily hydrolysis, and biotic transformations, including microbial degradation and metabolism in plant and animal systems. This guide offers detailed, field-proven insights into the causality behind experimental choices and provides validated, step-by-step protocols for studying the formation of Desmethyl Metsulfuron-methyl. All key mechanistic claims and protocols are supported by authoritative sources to ensure scientific integrity.

Introduction: Understanding Metsulfuron-methyl and its Demethylation

Metsulfuron-methyl (Figure 1) is a selective, systemic herbicide widely used for the control of broadleaf weeds in various agricultural settings.[1] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[2] The environmental fate and metabolic profile of Metsulfuron-methyl are of significant interest due to their implications for herbicide efficacy, persistence in the environment, and potential toxicological effects of its metabolites.

One of the primary transformation products of Metsulfuron-methyl is Desmethyl Metsulfuron-methyl (also known as O-desmethyl metsulfuron-methyl or by the internal designation IN-B5067). This metabolite is formed through the O-demethylation of the methoxy group on the triazine ring of the parent molecule.[3][4] The formation of this metabolite can occur through both abiotic and biotic pathways, significantly influencing the persistence and mobility of the parent compound in various environmental and biological systems.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| Metsulfuron-methyl | methyl 2-[({[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}amino)sulfonyl]benzoate | 74223-64-6 | C₁₄H₁₅N₅O₆S | 381.36 |

| Desmethyl Metsulfuron-methyl | methyl 2-[({[(4-hydroxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}amino)sulfonyl]benzoate | Not readily available | C₁₃H₁₃N₅O₆S | 367.34 |

Figure 1: Chemical Structures of Metsulfuron-methyl and Desmethyl Metsulfuron-methyl

Caption: Conversion of Metsulfuron-methyl to Desmethyl Metsulfuron-methyl.

Abiotic Formation Pathway: Hydrolysis

Hydrolysis is a key abiotic degradation pathway for Metsulfuron-methyl, with the rate being highly dependent on pH.[5] The formation of Desmethyl Metsulfuron-methyl via hydrolysis is particularly relevant under acidic and highly alkaline conditions.[1]

Mechanism of Acid-Catalyzed Hydrolysis

Under acidic conditions, the sulfonylurea bridge of Metsulfuron-methyl is susceptible to cleavage.[2] While bridge cleavage is a major degradation route, O-demethylation can also occur. The acidic environment can protonate the nitrogen atoms in the triazine ring, making the methoxy group a better leaving group and facilitating its cleavage.[3]

Mechanism of Alkaline-Catalyzed Hydrolysis

In alkaline environments, particularly at pH values above 10, the degradation of Metsulfuron-methyl can also lead to the formation of Desmethyl Metsulfuron-methyl.[5] Under these conditions, O-demethylation of the methoxytriazine moiety is a recognized degradation pathway.[6]

Caption: Hydrolytic pathways of Metsulfuron-methyl.

Experimental Protocol for Hydrolysis Study

This protocol is designed to assess the rate of Desmethyl Metsulfuron-methyl formation from Metsulfuron-methyl under various pH conditions.

Materials:

-

Metsulfuron-methyl analytical standard

-

Desmethyl Metsulfuron-methyl analytical standard

-

HPLC-grade water, acetonitrile, and methanol

-

Buffer solutions (pH 4, 7, and 9)

-

Formic acid or ammonium acetate (for LC-MS mobile phase)

-

Sterile, amber glass vials with screw caps

-

Incubator or water bath

-

HPLC-MS/MS system

Procedure:

-

Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of Metsulfuron-methyl in acetonitrile. Prepare a corresponding stock solution of Desmethyl Metsulfuron-methyl for use as a calibration standard.

-

Reaction Setup: In separate amber glass vials, add the appropriate buffer solution (pH 4, 7, or 9). Spike each vial with the Metsulfuron-methyl stock solution to achieve a final concentration of 10 µg/mL.

-

Incubation: Incubate the vials at a constant temperature (e.g., 25°C) in the dark.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each vial.

-

Sample Preparation: Quench the reaction by adding an equal volume of acetonitrile. If necessary, centrifuge the sample to remove any precipitate.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the concentrations of both Metsulfuron-methyl and Desmethyl Metsulfuron-methyl.

-

Data Analysis: Plot the concentration of Desmethyl Metsulfuron-methyl over time for each pH condition to determine the formation kinetics.

Biotic Formation Pathways

The transformation of Metsulfuron-methyl to Desmethyl Metsulfuron-methyl is significantly mediated by biological systems, including soil microorganisms, plants, and animals.

Microbial Degradation in Soil

Soil microorganisms play a crucial role in the degradation of Metsulfuron-methyl. O-demethylation of the methoxy-triazine moiety is a major microbial degradation pathway.[3] Various bacterial and fungal species have been identified that can utilize Metsulfuron-methyl as a carbon or nitrogen source, leading to its transformation.[7]

Caption: Microbial degradation of Metsulfuron-methyl in soil.

Experimental Protocol for Microbial Degradation Study

This protocol outlines a method for isolating and identifying soil bacteria capable of degrading Metsulfuron-methyl to Desmethyl Metsulfuron-methyl.

Materials:

-

Soil sample from a relevant agricultural field

-

Minimal Salt Medium (MSM)

-

Metsulfuron-methyl

-

Sterile flasks, petri dishes, and pipettes

-

Incubator shaker

-

HPLC-MS/MS system

Procedure:

-

Enrichment Culture:

-

Add 10 g of soil to 100 mL of sterile MSM in a 250 mL flask.

-

Supplement the medium with Metsulfuron-methyl as the sole carbon and nitrogen source (e.g., 50 mg/L).

-

Incubate on a rotary shaker at 150 rpm and 30°C for 7-10 days.[8]

-

Transfer 10 mL of the culture to fresh MSM with Metsulfuron-methyl and repeat the incubation. Perform 3-5 enrichment cycles.[8]

-

-

Isolation of Pure Cultures:

-

Serially dilute the final enrichment culture.

-

Plate the dilutions on MSM agar plates containing Metsulfuron-methyl.

-

Incubate at 30°C until colonies appear.

-

Isolate distinct colonies and re-streak on fresh plates to obtain pure cultures.[8]

-

-

Degradation Assay:

-

Inoculate a pure bacterial isolate into liquid MSM containing a known concentration of Metsulfuron-methyl.

-

Incubate under the same conditions as the enrichment.

-

At regular intervals, withdraw samples and analyze for the disappearance of Metsulfuron-methyl and the appearance of Desmethyl Metsulfuron-methyl using LC-MS/MS.

-

Metabolism in Plants

In plants, the metabolism of herbicides is a key determinant of selectivity and resistance. The detoxification of Metsulfuron-methyl in tolerant plant species can involve O-demethylation.[9] This metabolic process is often catalyzed by cytochrome P450 monooxygenases (CYPs), a large family of enzymes involved in the metabolism of various xenobiotics.[10][11] For example, the cytochrome P450 enzyme CYP709C56 has been shown to metabolize the sulfonylurea herbicide mesosulfuron-methyl via O-demethylation, conferring resistance in the weed species Alopecurus aequalis.[12][13]

Metabolism in Animals

In mammals, orally administered Metsulfuron-methyl is largely excreted unchanged.[4] However, a portion of the compound undergoes metabolism, with O-demethylation being one of the identified pathways, alongside hydroxylation.[14] This metabolic conversion is also likely mediated by cytochrome P450 enzymes, which are central to xenobiotic metabolism in animals.[4][15]

Analytical Methodology for Detection and Quantification

The accurate detection and quantification of Metsulfuron-methyl and Desmethyl Metsulfuron-methyl are crucial for studying their formation and persistence. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.[5][16]

Sample Preparation

Effective sample preparation is essential to remove interfering matrix components and concentrate the analytes of interest. Solid-phase extraction (SPE) is a commonly used technique for cleaning up water and soil extracts before LC-MS/MS analysis.[9][17]

| Matrix | Extraction Solvent | SPE Sorbent |

| Water | Direct loading or pH adjustment | C18 |

| Soil | Acetonitrile/water or PBS/acetonitrile | C18 or polymeric sorbents |

| Biological Tissues | Acetonitrile or methanol | C18 or polymeric sorbents |

LC-MS/MS Parameters

A typical LC-MS/MS method for the analysis of Metsulfuron-methyl and its desmethyl metabolite involves reversed-phase chromatography followed by detection using electrospray ionization (ESI) in positive ion mode.

Typical LC Conditions:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium acetate to improve ionization.

-

Flow Rate: 0.2 - 1.0 mL/min

-

Injection Volume: 5 - 20 µL

Typical MS/MS Conditions (Multiple Reaction Monitoring - MRM):

-

Ionization: Electrospray Ionization (ESI), Positive Mode

-

MRM Transitions:

-

Metsulfuron-methyl: Precursor ion (m/z 382.1) → Product ions (e.g., m/z 167.1, m/z 139.1)

-

Desmethyl Metsulfuron-methyl: Precursor ion (m/z 368.1) → Product ions (e.g., m/z 153.1, m/z 125.1)

-

Conclusion

The formation of Desmethyl Metsulfuron-methyl is a critical transformation pathway for the herbicide Metsulfuron-methyl in both environmental and biological systems. This process, driven by abiotic hydrolysis and biotic metabolism, significantly influences the herbicide's fate, persistence, and potential impact. Understanding the underlying chemical and enzymatic mechanisms is essential for predicting the environmental behavior of Metsulfuron-methyl and for developing effective risk assessment and remediation strategies. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to investigate the formation of this key metabolite.

References

-

U.S. Environmental Protection Agency. (2014). Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. FAO Specifications and Evaluations for Agricultural Pesticides - Metsulfuron-methyl. Retrieved from [Link]

-

Singh, S., et al. (2022). Biodegradation and Subsequent Toxicity Reduction of Co-contaminants Tribenuron Methyl and Metsulfuron Methyl by a Bacterial Consortium B2R. ACS Omega, 7(23), 19777–19789. [Link]

-

Wikipedia. Metsulfuron-methyl. Retrieved from [Link]

-

Gao, Y., et al. (2022). Characterization and genomic analysis of a bensulfuron methyl-degrading endophytic bacterium Proteus sp. CD3 isolated from barnyard grass (Echinochloa crus-galli). Frontiers in Microbiology, 13, 969512. [Link]

-

Ismail, B. S., et al. (2016). Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation. International Journal of Environmental Research and Public Health, 13(11), 1123. [Link]

-

PubChem. Metsulfuron-methyl. Retrieved from [Link]

-

Cambon, J. P., & Bastide, J. (1992). Hydrolyse chimique acide du metsulfuron-méthyl. Weed Research, 32(4), 289-295. [Link]

-

PubChem. Metsulfuron-methyl. Retrieved from [Link]

-

Sarmah, A. K., et al. (2000). Hydrolysis of triasulfuron, metsulfuron-methyl and chlorsulfuron in alkaline soil and aqueous solutions. Pest Management Science, 56(5), 415-422. [Link]

-

Zanardini, E., et al. (2002). Degradation Pathways of Chlorsulfuron and Metsulfuron-Methyl by a Pseudomonas fluorescens Strain. Annals of Microbiology, 52(1), 25-37. [Link]

-

Cui, H., et al. (2022). Cytochrome P450 CYP709C56 metabolizing mesosulfuron-methyl confers herbicide resistance in Alopecurus aequalis. Cellular and Molecular Life Sciences, 79(4), 205. [Link]

-

Sarmah, A. K., & Sabadie, J. (2002). Hydrolysis of triasulfuron, metsulfuron-methyl and chlorsulfuron in aqueous buffer solutions and in soil suspensions at pH values ranging from 5.2 to 11.2. Pest Management Science, 58(11), 1166-1172. [Link]

-

Pandian, B. A., et al. (2020). Role of Cytochrome P450 Enzymes in Plant Stress Response. International Journal of Molecular Sciences, 21(13), 4649. [Link]

-

Stiborová, M., et al. (2020). Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update. Archives of Toxicology, 94(11), 3749-3786. [Link]

-

Cui, H., et al. (2022). Cytochrome P450 CYP709C56 metabolizing mesosulfuron-methyl confers herbicide resistance in Alopecurus aequalis. Cellular and Molecular Life Sciences, 79(4), 205. [Link]

-

Rendic, S., & Di Carlo, F. J. (2015). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. Drug Metabolism Reviews, 27(1-2), 1-88. [Link]

-

Singh, S., et al. (2022). Biodegradation and Subsequent Toxicity Reduction of Co-contaminants Tribenuron Methyl and Metsulfuron Methyl by a Bacterial Consortium B2R. ACS Omega, 7(23), 19777–19789. [Link]

-

Vázquez, M. B., & Bianchinotti, M. V. (2013). Isolation of metsulfuron-methyl degrading fungi from agricultural soils in Argentina. Fyton, 82, 113-118. [Link]

-

Walsh Medical Media. (2024). Cytochrome P450-Mediated Xenobiotic Metabolism: Evolutionary Adaptability and Detoxification Mechanisms. Retrieved from [Link]

-

Goral, V., et al. (2024). Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis. RSC Advances, 14, 15345-15354. [Link]

-

Juhler, R. K., & Felding, G. (2003). Analysis of metsulfuron-methyl in soil by liquid chromatography/tandem mass spectrometry. Application to a field dissipation study. Journal of agricultural and food chemistry, 51(13), 3743–3748. [Link]

-

O'Madagain, C., et al. (2015). Modeling of interactions between xenobiotics and cytochrome P450 (CYP) enzymes. Current topics in medicinal chemistry, 15(15), 1431-1454. [Link]

-

Cui, H., et al. (2022). Cytochrome P450 CYP709C56 metabolizing mesosulfuron-methyl confers herbicide resistance in Alopecurus aequalis. Cellular and Molecular Life Sciences, 79(4), 205. [Link]

-

Negi, G., et al. (2014). Optimization of Sulfosulfuron Biodegradation through Response Surface Methodology using Indigenous Bacterial Strain Isolated f. Journal of Environmental & Analytical Toxicology, 4(6). [Link]

-

Li, W., et al. (2022). Expression of a Cytochrome P450 Gene from Bermuda Grass Cynodon dactylon in Soybean Confers Tolerance to Multiple Herbicides. International Journal of Molecular Sciences, 23(7), 3794. [Link]

Sources

- 1. Transformation of Iodosulfuron-Methyl into Ionic Liquids Enables Elimination of Additional Surfactants in Commercial Formulations of Sulfonylureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ars.usda.gov [ars.usda.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of metsulfuron-methyl in soil by liquid chromatography/tandem mass spectrometry. Application to a field dissipation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Cytochrome P450 Enzymes in Plant Stress Response [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Cytochrome P450 CYP709C56 metabolizing mesosulfuron-methyl confers herbicide resistance in Alopecurus aequalis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytochrome P450 CYP709C56 metabolizing mesosulfuron-methyl confers herbicide resistance in Alopecurus aequalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metsulfuron-methyl | C14H15N5O6S | CID 52999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. epa.gov [epa.gov]

- 17. mjas.analis.com.my [mjas.analis.com.my]

A Technical Guide to the Discovery and History of Desmethyl Metsulfuron-methyl

Abstract

This technical guide provides a comprehensive overview of Desmethyl Metsulfuron-methyl, a principal metabolite of the sulfonylurea herbicide Metsulfuron-methyl. It traces the historical development of its parent compound by DuPont, elucidates the metabolic pathways leading to its formation, and details its environmental significance. This document synthesizes critical scientific findings on its mechanism of action, analytical detection methodologies, and toxicological profile relative to the parent compound. Designed for researchers, scientists, and professionals in drug and herbicide development, this guide offers field-proven insights and detailed experimental protocols to support advanced research and a deeper understanding of sulfonylurea herbicide fate and behavior.

Introduction: The Dawn of Low-Dosage Herbicides

The mid-20th century saw a revolution in agriculture driven by chemical herbicides. However, growing concerns over environmental persistence and non-target toxicity spurred the search for more potent, lower-dose active ingredients. This scientific pursuit led to the development of the sulfonylurea class of herbicides in the late 1970s and early 1980s, a class renowned for its high efficacy at remarkably low application rates[1]. These compounds offered a paradigm shift, reducing the chemical load on the environment by orders of magnitude compared to their predecessors.

Metsulfuron-methyl, a prominent member of this class, was developed by E.I. DuPont de Nemours and Company and first reported in 1983[2]. It is a selective, systemic herbicide with both foliar and soil activity, valued for its control of broadleaf weeds in cereal crops and non-cropland areas[3][4][5]. Like all agrochemicals, the environmental fate of Metsulfuron-methyl—how it behaves and degrades in soil, water, and biological systems—became a critical area of study. This investigation into its metabolic and degradation pathways led to the identification of its various transformation products, including the subject of this guide: Desmethyl Metsulfuron-methyl.

The Genesis: Discovery and Development of Metsulfuron-methyl

The discovery of sulfonylurea herbicides by DuPont chemist Dr. George Levitt in 1975 was a landmark in agrochemical research. The first commercial product from this class, chlorsulfuron, was launched in 1982. Building on this success, DuPont continued to innovate, leading to the development of Metsulfuron-methyl (internal code: DPX-T6376)[2]. A patent for the compound was filed in 1980, with first approvals for use granted around 1984[2][4].

Metsulfuron-methyl offered high herbicidal activity at application rates as low as a few grams per hectare, providing effective weed control while minimizing environmental introduction. Its success cemented the role of sulfonylureas as a cornerstone of modern weed management programs. The commercialization of such a potent active ingredient necessitated a thorough understanding of its environmental persistence, degradation, and the nature of its metabolites to satisfy regulatory requirements and ensure environmental safety.

Unveiling the Metabolite: The Identification of Desmethyl Metsulfuron-methyl

The discovery of Desmethyl Metsulfuron-methyl, also known by its laboratory code IN-B5067, was not a singular event but rather the result of extensive metabolic and environmental fate studies conducted following the launch of its parent compound. Using techniques such as radiolabeling (¹⁴C-labeling), researchers traced the degradation of Metsulfuron-methyl in various matrices, including soil, water, and plant tissues.

These studies revealed several key degradation pathways, with two being predominant:

-

Cleavage of the Sulfonylurea Bridge: This process breaks the molecule into its constituent phenyl and triazine moieties.

-

O-Demethylation: This biochemical reaction involves the removal of a methyl group (-CH₃) from the methoxy group (-OCH₃) on the triazine ring, resulting in the formation of a hydroxyl group (-OH).

This O-demethylation process is the direct pathway to the formation of Desmethyl Metsulfuron-methyl. It is a common metabolic reaction in both soil microorganisms and tolerant plant species, often mediated by cytochrome P450 monooxygenase enzymes[5]. The identification of this metabolite was crucial for a complete environmental risk assessment, as its properties—such as solubility, mobility, and potential bioactivity—could differ significantly from the parent compound.

Mechanism of Action: A Tale of Two Molecules

The herbicidal activity of Metsulfuron-methyl stems from its potent inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[1]. This enzyme is vital for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and cell division in plants[1]. By blocking the ALS enzyme, Metsulfuron-methyl halts plant growth, leading to chlorosis and eventual death of susceptible weeds[1].

A critical question for researchers was whether the Desmethyl metabolite retains this herbicidal activity. Studies on tolerant plants, such as cereals, have shown that they rapidly metabolize Metsulfuron-methyl into non-herbicidal products[3]. Further research has indicated that the phytotoxicity of soil-bound residues is primarily caused by the release of the parent compound, not its metabolites. This strongly suggests that the structural change from a methoxy group to a hydroxyl group in Desmethyl Metsulfuron-methyl significantly reduces its ability to bind to and inhibit the ALS enzyme, rendering it largely inactive as a herbicide.

Synthesis and Analysis of Desmethyl Metsulfuron-methyl

The synthesis of analytical standards is paramount for the accurate quantification of pesticide residues in environmental samples. The synthesis of Desmethyl Metsulfuron-methyl typically involves the creation of the hydroxylated triazine precursor, which is then coupled with the appropriate sulfonamide derivative.

Experimental Protocol: Conceptual Synthesis of a Hydroxylated Triazine Precursor

This protocol provides a conceptual framework for synthesizing a key intermediate for Desmethyl Metsulfuron-methyl. Note: This is a generalized procedure and requires optimization and adherence to all laboratory safety protocols.

-

Preparation of Guanidine Salt: Begin with a commercially available substituted guanidine. React it with a suitable acid (e.g., HCl) in an appropriate solvent like ethanol to form the guanidine salt.

-

Cyclization Reaction: React the guanidine salt with a β-keto ester (e.g., ethyl acetoacetate) in the presence of a base such as sodium ethoxide in ethanol.

-

Hydrolysis/Decarboxylation: The resulting intermediate is heated under reflux with a strong base (e.g., sodium hydroxide) to hydrolyze the ester and induce cyclization, forming the hydroxylated triazine ring.

-

Purification: The crude product is cooled, acidified to precipitate the hydroxylated triazine, and then filtered.

-

Characterization: The final product is purified by recrystallization and its structure confirmed using analytical techniques such as NMR and Mass Spectrometry.

This hydroxylated triazine can then be used in subsequent steps to build the final Desmethyl Metsulfuron-methyl molecule for use as a reference standard.

Analytical Methodology

The gold standard for the detection and quantification of Metsulfuron-methyl and its metabolites, including Desmethyl Metsulfuron-methyl, is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers exceptional sensitivity and selectivity, allowing for detection at parts-per-billion (μg/L) levels in complex matrices like soil and water.

Protocol: Extraction and Analysis from a Soil Sample

-

Sample Preparation: Air-dry a 20g soil sample and sieve it through a 2mm mesh.

-

Extraction: Add 40 mL of an extraction solvent (e.g., acetonitrile/water mixture with a small percentage of formic acid to improve recovery) to the soil sample in a centrifuge tube.

-

Homogenization: Shake the mixture vigorously for 30 minutes on a mechanical shaker.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the soil from the supernatant.

-

Solid-Phase Extraction (SPE) Cleanup: Pass the supernatant through an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) to remove interfering matrix components. Wash the cartridge with a weak solvent (e.g., water) and then elute the analytes with a stronger solvent (e.g., methanol or acetonitrile).

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Use a C18 reversed-phase column for chromatographic separation. Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for both Metsulfuron-methyl and Desmethyl Metsulfuron-methyl for unambiguous identification and quantification.

Environmental Fate and Toxicological Profile

The degradation of Metsulfuron-methyl in the environment is highly dependent on soil properties. Its half-life can range from as short as 6-7 days in warm, moist, acidic soils to over 180 days in alkaline, dry, or cold conditions[5][6]. The formation of Desmethyl Metsulfuron-methyl is a key step in this degradation.

The conversion to the desmethyl metabolite alters the physicochemical properties of the compound. The introduction of a hydroxyl group generally increases the polarity and water solubility of a molecule compared to its methoxy counterpart. This change can affect its mobility and potential for leaching in the soil profile.

Comparative Data Summary

| Property | Metsulfuron-methyl | Desmethyl Metsulfuron-methyl (IN-B5067) | Rationale & Causality |

| Herbicidal Activity | High (Potent ALS Inhibitor) | Very Low to Negligible | The hydroxyl group on the triazine ring significantly reduces binding affinity to the ALS enzyme, rendering the molecule largely inactive[3]. |

| Mammalian Toxicity | Very Low (Rat Oral LD₅₀ > 5,000 mg/kg)[6] | Expected to be Very Low | As a primary metabolite of a low-toxicity parent compound and showing reduced biological activity, its toxicity is anticipated to be equal or lesser. |

| Water Solubility | pH dependent (increases with pH) | Higher than parent compound | The hydroxyl group is more polar than the methoxy group, increasing its affinity for water. |

| Primary Formation Pathway | Chemical Synthesis | O-Demethylation of parent compound | This is a primary metabolic route in both soil microbes and tolerant plants[5]. |

Conclusion and Future Directions

The story of Desmethyl Metsulfuron-methyl is intrinsically linked to the lifecycle of its parent compound, one of the most successful low-dose herbicides ever developed. Its discovery was a natural consequence of the rigorous environmental and metabolic studies that are essential for modern agrochemical development. While possessing negligible herbicidal activity itself, understanding its formation, fate, and analytical detection is critical for a complete picture of how Metsulfuron-methyl behaves in the environment.

Future research should focus on developing even more sensitive and rapid multi-residue analytical methods for detecting a wider range of sulfonylurea metabolites. Furthermore, investigating the microbial consortia responsible for the O-demethylation process could open new avenues for bioremediation strategies in soils with persistent herbicide residues. For drug development professionals, the structure-activity relationship illustrated by the loss of efficacy upon demethylation serves as a valuable case study in molecular design and metabolic prediction.

References

-

Title: Metsulfuron-methyl Source: Department of Natural Resources and Environment Tasmania URL: [Link]

-

Title: Metsulfuron-methyl (Ref: DPX T6376) - AERU - University of Hertfordshire Source: Pesticide Properties DataBase, University of Hertfordshire URL: [Link]

-

Title: Metsulfuron-methyl | C14H15N5O6S | CID 52999 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Metsulfuron Methyl Source: Health Canada Pest Management Regulatory Agency URL: [Link]

-

Title: Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation Source: MDPI URL: [Link]

-

Title: Metsulfuron-methyl. Draft Human Health Risk Assessment in Support of Registration Review Source: Regulations.gov, U.S. Environmental Protection Agency URL: [Link]

-

Title: Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS Source: U.S. Environmental Protection Agency URL: [Link]

-

Title: Department of Agricultural Resources - Metsulfuron methyl Source: Mass.gov URL: [Link]

-

Title: Metsulfuron Roadside Vegetation Management Herbicide Fact Sheet Source: Washington State Department of Transportation URL: [Link]

Sources

Section 1: Introduction and Core Principles

Desmethyl Metsulfuron-methyl, formally identified in regulatory studies as O-desmethyl metsulfuron-methyl or IN-B5067, is a principal environmental transformation product of the sulfonylurea herbicide, Metsulfuron-methyl.[1][2][3] As the parent compound, Metsulfuron-methyl, sees extensive use in agriculture for the control of broadleaf weeds in cereal crops and pastures, understanding the fate and behavior of its metabolites is of paramount importance.[4][5] The presence and concentration of Desmethyl Metsulfuron-methyl in environmental matrices such as soil and water serve as critical indicators for assessing the environmental persistence, degradation pathways, and potential long-term impact of the parent herbicide.

This guide provides a comprehensive technical overview of Desmethyl Metsulfuron-methyl. It moves beyond a simple recitation of facts to explain the causality behind its formation, the logic underpinning its analytical detection, and its toxicological relevance. The protocols and data presented herein are synthesized from primary literature and regulatory documentation to provide a self-validating framework for researchers in the field.

Section 2: The Parent Compound: Metsulfuron-methyl

To understand the metabolite, we must first characterize the parent. Metsulfuron-methyl is a selective, systemic herbicide that is effective at very low application rates.[4][5] It is absorbed through both the foliage and roots of plants and is translocated throughout the plant, accumulating in the growing points (meristems).[4][6]

Physicochemical Properties of Metsulfuron-methyl

The properties of Desmethyl Metsulfuron-methyl are analogous to its parent compound, with minor deviations expected in molecular weight and polarity due to the loss of a methyl group.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₅N₅O₆S | [7] |

| Molecular Mass | 381.36 g/mol | [7] |

| Physical State | White to pale yellow solid | [7] |

| Melting Point | 162-166 °C | [2] |

| Water Solubility | 2790 mg/L (at 20°C, pH 7) | [7] |

| Vapor Pressure | 1.0 x 10⁻⁶ mPa (at 20°C) | [7] |

| Dissociation Constant (pKa) | 3.75 (Weak Acid) | [7] |

| Octanol-Water Partition Coeff. (Log P) | -1.87 (at pH 7, 20°C) | [7] |

Section 3: Formation of Desmethyl Metsulfuron-methyl

Desmethyl Metsulfuron-methyl is formed primarily through the O-demethylation of the methoxy group on the triazine ring of the parent molecule. This is a common metabolic pathway in various environmental compartments, including soil and water, and can be mediated by both microbial action and chemical hydrolysis. The degradation of Metsulfuron-methyl is significantly influenced by environmental conditions; it proceeds more rapidly in acidic soils with higher moisture content and temperature.[4][8]

Caption: Metabolic transformation of Metsulfuron-methyl.

Section 4: Mechanism of Action

The herbicidal activity of Desmethyl Metsulfuron-methyl is expected to be identical to that of its parent compound. The mode of action is the highly specific inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[6][9] This enzyme is crucial for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[9]

Causality of Action:

-

Enzyme Inhibition: The sulfonylurea structure binds to the ALS enzyme, blocking its active site.[9]

-

Amino Acid Depletion: This inhibition halts the production of essential amino acids required for protein synthesis.

-

Cessation of Cell Division: Without the necessary proteins, cell division and growth, particularly in the plant's meristems, cease almost immediately.[4][6]

-

Visible Symptoms: The plant is effectively starved of its building blocks, leading to a gradual onset of symptoms over 1 to 3 weeks, including chlorosis (yellowing) and necrosis (tissue death), ultimately resulting in plant death.[9][10]

This mechanism is highly specific to plants and microorganisms, as mammals obtain these amino acids through their diet and lack the ALS enzyme, which forms the basis for the herbicide's selective toxicity.

Caption: Inhibition of the ALS enzyme by Desmethyl Metsulfuron-methyl.

Section 5: Analytical Methodologies for Detection and Quantification

The detection and quantification of Desmethyl Metsulfuron-methyl are critical for environmental monitoring and regulatory compliance. Due to its low concentrations in complex matrices and its polar nature, the gold-standard analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][3][11] This method provides the necessary sensitivity (low limit of quantification) and selectivity (unambiguous identification).

Experimental Workflow: A Self-Validating System

The following workflow is designed to ensure accuracy and reproducibility. Each stage incorporates quality control steps, making the protocol inherently self-validating.

Caption: Analytical workflow for Desmethyl Metsulfuron-methyl.

Detailed Protocol: Quantification in Water by LC-MS/MS

This protocol is adapted from validated regulatory methods, such as U.S. EPA Method DuPont-28807, providing a robust framework for analysis.[11]

1. Reagents and Materials:

-

Desmethyl Metsulfuron-methyl (IN-B5067) analytical standard

-

Methanol, Acetonitrile (HPLC Grade)

-

Formic Acid, Ammonium Formate, Ammonium Hydroxide

-

Ultrapure Water

-

Solid Phase Extraction (SPE) Cartridges: Oasis® HLB (0.5 g) or equivalent

-

0.2 µm Syringe Filters

2. Preparation of Standards and Quality Controls (QCs):

-

Prepare a primary stock solution (e.g., 100 µg/mL) of IN-B5067 in a suitable solvent (e.g., acetonitrile).

-

From the stock, prepare a series of working standard solutions for constructing a calibration curve (e.g., 0.05 to 5.0 µg/L).

-

Prepare independent QC samples at low, medium, and high concentrations to validate the calibration curve.

3. Sample Preparation and Extraction:

-

Rationale: The goal is to isolate the analyte from the complex sample matrix and concentrate it to a level detectable by the instrument.

-

a. To a 100 mL water sample, add any internal standards or surrogates. For QC samples, fortify with the appropriate amount of IN-B5067 standard.

-

b. Acidify the sample to ~pH 3.5 with formic acid and ammonium formate. This ensures the analyte is in a neutral form, promoting its retention on the reversed-phase SPE sorbent.[11]

-

c. Condition an Oasis® HLB SPE cartridge with 10 mL of methanol followed by 10 mL of ultrapure water. Do not allow the cartridge to go dry.

-

d. Load the acidified sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

-

e. Wash the cartridge with 10 mL of hexane to remove non-polar interferences. Dry the cartridge under vacuum for 3-5 minutes.

-

f. Elute the analyte from the cartridge using 20 mL of basic acetonitrile (e.g., 20 mL 0.1 M ammonium hydroxide in 980 mL acetonitrile). The basic pH ensures the analyte is charged, facilitating its release from the sorbent.[11]

4. Concentration and Reconstitution:

-

a. Evaporate the eluate to approximately 0.25 mL under a gentle stream of nitrogen at ~30°C.

-

b. Reconstitute the residue to a final volume of 2.5 mL with the initial mobile phase composition (e.g., 0.005 M aqueous ammonium acetate). This step ensures the sample solvent is compatible with the LC system, promoting good peak shape.[11]

-

c. Filter the final extract through a 0.2 µm filter into an HPLC vial.

5. LC-MS/MS Analysis:

-

Rationale: Chromatographic separation resolves the analyte from other components, while tandem mass spectrometry provides definitive identification and quantification based on mass-to-charge ratio transitions.

-

The system is operated in negative ion mode, as the acidic analyte readily loses a proton.

| Parameter | Typical Value | Rationale |

| LC Column | Reversed-Phase C18 (e.g., Polaris C18) | Provides good retention for moderately polar compounds. |

| Mobile Phase A | 0.005 M Ammonium Acetate in Water | Volatile buffer compatible with MS detection. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute the analyte. |

| Flow Rate | 0.3 - 0.5 mL/min | Standard for analytical scale columns. |

| Injection Volume | 10 µL | [12] |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Optimal for acidic compounds like sulfonylureas. |

| MRM Transitions | Precursor Ion (m/z) → Product Ion (m/z) | Specific mass transitions provide high selectivity. |

| IN-B5067 (Example) | 366.1 → 42.1 | [11] |

| Limit of Quantification | 0.050 µg/L (ppb) | [11] |

Section 6: Environmental Fate and Ecotoxicology

The environmental behavior of Desmethyl Metsulfuron-methyl is intrinsically linked to its parent compound. Metsulfuron-methyl generally shows low affinity for binding to soil particles, which gives it a potential for mobility, especially in alkaline soils where its solubility is higher.[4][6]

-

Persistence: The parent compound degrades via both chemical and microbial pathways, with reported half-lives in soil being relatively short under favorable conditions (e.g., 6-8 days).[8] The formation of metabolites like IN-B5067 is a key part of this degradation cascade.

-

Ecotoxicity: As an ALS inhibitor, the primary ecotoxicological risk is to non-target plants and algae.[6] The toxicity to birds, fish, bees, and earthworms is generally low.[4] Due to the shared mechanism of action, Desmethyl Metsulfuron-methyl is expected to pose a similar hazard profile to aquatic and terrestrial flora. Regulatory assessments must therefore consider the combined activity of the parent compound and its significant metabolites.

Section 7: Toxicological Profile

Metsulfuron-methyl exhibits very low acute toxicity in mammals.[4] Systemic poisoning is considered unlikely unless very large quantities are ingested.[5]

-

Acute Toxicity (Metsulfuron-methyl):

-

Chronic Effects: Studies on the parent compound have shown no evidence of it being carcinogenic, mutagenic, or causing adverse reproductive effects.[4]

-

Metabolite Relevance: The toxicological assessment of a pesticide must account for its metabolites. While specific toxicity data for Desmethyl Metsulfuron-methyl is not as prevalent in public literature, its potential presence in food and water is a key consideration in regulatory risk assessments, as evidenced by the development of sensitive analytical methods for its detection.[3][11]

References

-

Department of Natural Resources and Environment Tasmania. Metsulfuron-methyl. [Link]

-

PubChem. Metsulfuron-methyl | C14H15N5O6S | CID 52999. National Center for Biotechnology Information. [Link]

-

AERU, University of Hertfordshire. Metsulfuron-methyl (Ref: DPX T6376). [Link]

-

Water Quality Australia. Metsulfuron-methyl in freshwater - Technical brief. [Link]

-

US EPA. Pesticide Product Label, METSULFURON METHYL 75XP HERBICIDE, 03/01/2021. [Link]

-

Extension Toxicology Network (EXTOXNET). METSULFURON-METHYL. Oregon State University. [Link]

-

ResearchGate. (PDF) Environmental risk limits for metsulfuron-methyl. [Link]

-

ResearchGate. (PDF) Experimental design optimization of RP-HPLC method for simultaneous estimation of metsulfuron-methyl, chlorantraniliprole and chlorimuron-ethyl residues in stems of Oryza sativa. [Link]

-

NIH National Library of Medicine. Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation. [Link]

-

U.S. Environmental Protection Agency. Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS. [Link]

-

Malaysian Journal of Analytical Sciences. DETERMINATION OF METSULFURON METHYL IN CRUDE PALM OIL USING LIQUID CHROMATOGRAPHY TRIPLE QUADRUPOLE MASS SPECTROMETER. [Link]

-

Collaborative International Pesticides Analytical Council (CIPAC). metsulfuron - methyl 441. [Link]

Sources

- 1. Metsulfuron-methyl | C14H15N5O6S | CID 52999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 4. nre.tas.gov.au [nre.tas.gov.au]

- 5. EXTOXNET PIP - METSULFURON-METHYL [extoxnet.orst.edu]

- 6. waterquality.gov.au [waterquality.gov.au]

- 7. Metsulfuron-methyl (Ref: DPX T6376) [sitem.herts.ac.uk]

- 8. Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pomais.com [pomais.com]

- 10. www3.epa.gov [www3.epa.gov]

- 11. epa.gov [epa.gov]

- 12. mjas.analis.com.my [mjas.analis.com.my]

Methodological & Application

A Validated LC-MS/MS Method for the Quantitative Analysis of Desmethyl Metsulfuron-methyl in Environmental Samples

An Application Note for Researchers and Scientists

Abstract

This application note presents a robust and sensitive analytical method for the determination of Desmethyl Metsulfuron-methyl (IN-B5067), a principal metabolite of the sulfonylurea herbicide Metsulfuron-methyl, in environmental water and soil samples. The protocol employs Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by quantification using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed to provide high selectivity, accuracy, and precision, meeting the stringent requirements for environmental monitoring and toxicological risk assessment. This guide provides a detailed, step-by-step protocol, explains the rationale behind key procedural choices, and presents typical method performance characteristics to ensure reliable and reproducible results.

Introduction

Metsulfuron-methyl is a selective, systemic sulfonylurea herbicide widely used for the control of broadleaf weeds in various agricultural and forestry applications.[1] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of essential amino acids in plants.[2] Following its application, Metsulfuron-methyl undergoes degradation in the environment through several pathways, including hydrolysis and microbial activity.[3]

One of the major routes of its metabolism is O-demethylation, which results in the formation of Desmethyl Metsulfuron-methyl, also identified as the metabolite IN-B5067.[4][5][6] The persistence and potential mobility of this metabolite in soil and water systems necessitate the development of sensitive and reliable analytical methods for its detection. Monitoring residues of both the parent compound and its key metabolites is critical for evaluating environmental fate and ensuring compliance with regulatory standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for analyzing pesticide residues due to its superior sensitivity, selectivity, and ability to handle complex matrices.[7] This application note details a comprehensive workflow, from sample collection and preparation to instrumental analysis, for the accurate quantification of Desmethyl Metsulfuron-methyl.

Analyte Properties and Method Principle

Understanding the physicochemical properties of Desmethyl Metsulfuron-methyl and its parent compound is fundamental to designing an effective analytical method. Metsulfuron-methyl is a weak acid, and its solubility is pH-dependent.[3] This characteristic is exploited during the Solid-Phase Extraction (SPE) process, where pH adjustment is critical for efficient retention and elution.

Table 1: Physicochemical Properties of Metsulfuron-methyl (Parent Compound)

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₄H₁₅N₅O₆S | [8] |

| Molecular Weight | 381.36 g/mol | [8] |

| pKa | 3.75 @ 25 °C | [9] |

| Water Solubility | 2790 mg/L (pH 7, 20°C) | [9] |

| Log P (Octanol-Water) | -1.87 (pH 7, 20°C) |[9] |

The analytical workflow is designed to isolate the target analyte from the sample matrix and quantify it with high precision.

Caption: Overall workflow for Desmethyl Metsulfuron-methyl analysis.

Materials and Reagents

-

Standards: Certified reference standard of Desmethyl Metsulfuron-methyl (IN-B5067).

-

Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (≥98%), acetic acid, and ammonium hydroxide.

-

SPE Cartridges: Reversed-phase C18 cartridges (e.g., 500 mg, 6 mL).

-

Apparatus: Analytical balance, vortex mixer, centrifuge, SPE manifold, nitrogen evaporator, pH meter, autosampler vials.

-

Instrumentation: A Liquid Chromatography system coupled to a triple quadrupole Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Experimental Protocols

Protocol 1: Sample Preparation

The goal of sample preparation is to extract Desmethyl Metsulfuron-methyl from the matrix and remove interfering components. The procedure leverages the analyte's properties for efficient cleanup via SPE.

A. Water Sample Preparation

-

Filtration: Filter water samples through a 0.45 µm filter to remove particulate matter.

-

Acidification: For a 100 mL aliquot of the water sample, adjust the pH to 3-4 using acetic acid.[10] This step is crucial as it protonates the analyte, increasing its retention on the reversed-phase SPE sorbent.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of pH 3-4 water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of pH 3 water to remove polar interferences.[11]

-

Elution: Elute the retained analyte with 2 x 4 mL of an acetonitrile/water mixture (e.g., 6:4, v/v).[10]

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.

B. Soil Sample Preparation

-

Extraction: Weigh 30 g of soil into a centrifuge tube. Extract the soil by adding 100 mL of a pH 10 carbonate buffer (0.1M) and shaking for 40 minutes.[12] The alkaline conditions facilitate the extraction of acidic herbicides from the soil matrix.

-

Centrifugation: Centrifuge the sample, and decant the supernatant.

-

Re-extraction: Perform a second extraction on the soil pellet with 50 mL of reagent water for 15 minutes.[12]

-

Combine and Acidify: Combine the supernatants and carefully adjust the pH to 3.5 with 10% HCl.[12]

-

SPE Cleanup: Proceed with the SPE cleanup as described for water samples (Steps 3-8).

Protocol 2: LC-MS/MS Instrumental Analysis

The instrumental analysis separates the analyte from any remaining matrix components and provides sensitive and specific detection using Multiple Reaction Monitoring (MRM).

Caption: Key LC-MS/MS instrumental parameters.

Rationale for Parameter Selection:

-

C18 Column: Provides excellent retention and separation for moderately polar compounds like sulfonylurea herbicides.

-

Formic Acid: Used as a mobile phase additive to improve peak shape and enhance ionization efficiency in positive ESI mode by promoting the formation of [M+H]⁺ ions.

-

ESI Positive Mode: Sulfonylureas readily form positive ions, making ESI+ the preferred mode for sensitive detection.

-

MRM Transitions: The use of at least two transitions (a quantifier for concentration measurement and a qualifier for identity confirmation) provides a high degree of certainty in the analytical results, fulfilling validation criteria.[11]

Method Performance and Validation

A self-validating system requires consistent performance checks. The method should be validated according to established guidelines to ensure its reliability. Key parameters are summarized below.

Table 2: Typical Method Performance Characteristics

| Parameter | Typical Value | Rationale / Acceptance Criteria |

|---|---|---|

| Linearity (r²) | >0.995 | Demonstrates a direct proportional response of the instrument to analyte concentration. |

| LOD (Water) | 1.0 ng/g (1.0 ppb) | The lowest concentration at which the analyte can be reliably detected.[13] |

| LOQ (Water) | 0.050 µg/L (0.05 ppb) | The lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[10][11] |

| Accuracy (Recovery) | 80-110% | Measures the agreement between the measured concentration and the true concentration in spiked samples.[10] |

| Precision (RSD) | <15% | Measures the degree of scatter among a series of measurements; indicates method reproducibility.[13] |

Note: The values for LOD and LOQ are based on similar sulfonylurea herbicide analyses and may vary based on instrumentation and matrix.[10][11][13]

Conclusion

The analytical method detailed in this application note provides a reliable and sensitive protocol for the quantification of Desmethyl Metsulfuron-methyl in environmental matrices. The combination of Solid-Phase Extraction and LC-MS/MS analysis ensures high-quality data suitable for regulatory monitoring, environmental research, and risk assessment studies. Adherence to the described protocols and validation procedures is essential for achieving accurate and defensible results.

References

-

Alesso, M. (n.d.). Metsulfuron-methyl determination in environmental samples by solid surface fluorescence. MICROCHEMICAL JOURNAL. Retrieved from [Link]

-

An, Y.-J., et al. (2019). Rapid and efficient enzymatic degradation of metsulfuron-methyl and its removal by bio-cascade treatment. Taylor & Francis Online. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Study on identification method of 14C-metsulfuron-methyl. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Analytical Method for Mesosulfuron-methyl in Surface Water. Retrieved from [Link]

-

Eriksson, E. (2015). Pesticide Screening Method with UPLC-MS/MS. DiVA portal. Retrieved from [Link]

-

Singh, B. K., et al. (2022). Biodegradation and Subsequent Toxicity Reduction of Co-contaminants Tribenuron Methyl and Metsulfuron Methyl by a Bacterial Consortium B2R. ACS Omega. Retrieved from [Link]

-

Ismail, B. S., et al. (2015). Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation. PLOS ONE. Retrieved from [Link]

-

Halimah, M., et al. (2017). Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation. MDPI. Retrieved from [Link]

-

Department of Natural Resources and Environment Tasmania. (n.d.). Metsulfuron-methyl. Retrieved from [Link]

-

Nik Sasha Khatrina, N. M., et al. (2021). DETERMINATION OF METSULFURON METHYL IN CRUDE PALM OIL USING LIQUID CHROMATOGRAPHY TRIPLE QUADRUPOLE MASS SPECTROMETER. Malaysian Journal of Analytical Sciences. Retrieved from [Link]

-

Ismail, B. S., et al. (2015). Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation. National Institutes of Health. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2021). Pesticide Product Label, METSULFURON METHYL 75XP HERBICIDE. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Metsulfuron-methyl. PubChem. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Metsulfuron-methyl (Ref: DPX T6376). AERU. Retrieved from [Link]

-

Collaborative International Pesticides Analytical Council. (n.d.). metsulfuron - methyl 441. Retrieved from [Link]

-

Hriscu, A. M., & Cook, L. W. (1998). Preparation of Environmental Samples for Determination of Sulfonylurea Herbicides by Solid-Phase Extraction Using a Polymeric Sorbent. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

-

Furlong, E. T., et al. (2000). Routine determination of sulfonylurea, imidazolinone, and sulfonamide herbicides at nanogram-per-liter concentrations by solid-phase extraction and liquid chromatography/mass spectrometry. USGS.gov. Retrieved from [Link]

-

ResearchGate. (n.d.). Trace determination of sulfonylurea herbicides in water and grape samples by capillary zone electrophoresis using large volume sample stacking. Retrieved from [Link]

-

Wang, Z., et al. (2022). A Review on Recent Innovations of Pretreatment and Analysis Methods for Sulfonylurea Herbicides. Taylor & Francis Online. Retrieved from [Link]

-

Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Retrieved from [Link]

Sources

- 1. nre.tas.gov.au [nre.tas.gov.au]

- 2. analyzeseeds.com [analyzeseeds.com]

- 3. mdpi.com [mdpi.com]

- 4. Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation | PLOS One [journals.plos.org]

- 6. Metsulfuron-methyl | C14H15N5O6S | CID 52999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

- 8. echemi.com [echemi.com]

- 9. Metsulfuron-methyl (Ref: DPX T6376) [sitem.herts.ac.uk]

- 10. epa.gov [epa.gov]

- 11. epa.gov [epa.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. mjas.analis.com.my [mjas.analis.com.my]

Application Note & Protocol: Preparation of Desmethyl Metsulfuron-methyl Analytical Standard

Abstract

This comprehensive guide provides a detailed protocol for the preparation, purification, and characterization of a Desmethyl Metsulfuron-methyl analytical standard. Desmethyl Metsulfuron-methyl is a principal metabolite of the widely used sulfonylurea herbicide, Metsulfuron-methyl.[1][2] The availability of a high-purity analytical standard is crucial for accurate quantification in residue analysis, environmental monitoring, and toxicological studies. This document outlines a robust methodology for the synthesis of Desmethyl Metsulfuron-methyl via demethylation of its parent compound, followed by purification and rigorous analytical characterization. The protocols are designed for researchers, analytical scientists, and professionals in the agrochemical and environmental science fields, providing both practical steps and the scientific rationale behind them.

Introduction: The Significance of Desmethyl Metsulfuron-methyl

Metsulfuron-methyl is a selective, systemic herbicide used to control broadleaf weeds in various crops.[3][4] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.[5] In the environment and within biological systems, Metsulfuron-methyl undergoes degradation, with one of the major transformation pathways being O-demethylation, leading to the formation of Desmethyl Metsulfuron-methyl (also referred to as O-desmethyl metsulfuron-methyl or IN-B5067).[1][2]

The presence of this metabolite in soil and water is a key consideration for environmental fate assessments.[2] Consequently, regulatory bodies require sensitive and accurate analytical methods to monitor its levels. The foundation of such methods is a well-characterized, high-purity analytical standard. This application note addresses the critical need for a reliable source of Desmethyl Metsulfuron-methyl by providing a detailed protocol for its preparation and validation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of both the parent compound and the target metabolite is essential for developing the synthesis and purification strategy.

| Property | Metsulfuron-methyl | Desmethyl Metsulfuron-methyl (Predicted) | Data Source |

| IUPAC Name | methyl 2-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoylsulfamoyl)benzoate | methyl 2-(4-hydroxy-6-methyl-1,3,5-triazin-2-ylcarbamoylsulfamoyl)benzoate | [6] |

| CAS Number | 74223-64-6 | Not readily available | [3] |

| Molecular Formula | C₁₄H₁₅N₅O₆S | C₁₃H₁₃N₅O₆S | [3] |

| Molar Mass | 381.36 g/mol | 367.34 g/mol | [3] |

| Melting Point | 163-166 °C | Expected to be higher due to H-bonding | [3] |

| pKa | 3.75 (weak acid) | Expected to be more acidic | [6] |

| Solubility in Water | 2790 mg/L (pH 7, 20°C) | Expected to be higher due to the hydroxyl group | [6] |

Synthesis of Desmethyl Metsulfuron-methyl

The proposed synthesis pathway involves the selective demethylation of the methoxy group on the triazine ring of Metsulfuron-methyl. This can be achieved using a variety of demethylating agents. The choice of reagent and reaction conditions is critical to ensure high yield and minimize side reactions, such as hydrolysis of the ester or cleavage of the sulfonylurea bridge.

Proposed Reaction Scheme

Caption: Proposed synthesis of Desmethyl Metsulfuron-methyl.

Experimental Protocol: Demethylation

Disclaimer: This protocol is a proposed method and should be performed by trained personnel in a suitable chemical laboratory with appropriate safety precautions.

-

Reagent Preparation: Prepare the demethylating agent. If using pyridine hydrochloride, it can be synthesized by bubbling dry HCl gas through a solution of pyridine in an appropriate solvent.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known quantity of Metsulfuron-methyl (analytical standard grade) in a suitable high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).

-

Reaction: Add a molar excess of the demethylating agent (e.g., 3-5 equivalents of pyridine hydrochloride) to the solution.

-

Heating: Heat the reaction mixture to a temperature sufficient to effect demethylation (e.g., 180-200 °C for pyridine-HCl) and maintain for several hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Precipitate the crude product by adding the reaction mixture to a large volume of cold water.

-

Isolation: Collect the precipitate by vacuum filtration and wash with water to remove residual solvent and salts.

-

Drying: Dry the crude product under vacuum.

Purification of Desmethyl Metsulfuron-methyl

The crude product will likely contain unreacted starting material and potential side products. Purification is essential to achieve the high purity required for an analytical standard.

Purification Workflow

Caption: Purification workflow for Desmethyl Metsulfuron-methyl.

Protocol: Preparative HPLC

-

Column: Use a preparative reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water, acidified with a small amount of formic or acetic acid to ensure the analyte is in its protonated form.

-

Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase.

-

Injection and Fractionation: Inject the dissolved sample onto the column and collect fractions based on the UV chromatogram, isolating the peak corresponding to Desmethyl Metsulfuron-methyl.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

-

Final Product: Lyophilize the remaining aqueous solution to obtain the final product as a solid.

Characterization and Quality Control

The identity and purity of the prepared standard must be rigorously confirmed.

Analytical Techniques

| Technique | Purpose | Key Parameters |

| HPLC-UV | Purity assessment and quantification | C18 column, water/acetonitrile mobile phase (pH 3), UV detection at 254 nm.[7] |

| LC-MS/MS | Identity confirmation and trace impurity detection | Electrospray ionization (ESI) in negative mode. Monitor parent and daughter ion transitions.[8] |

| ¹H NMR | Structural confirmation | Disappearance of the methoxy signal (~3.9 ppm) and appearance of a broad OH signal. |

| FT-IR | Functional group analysis | Presence of O-H stretching vibrations. |

Protocol: Purity Assessment by HPLC

-

Standard Preparation: Accurately weigh the purified Desmethyl Metsulfuron-methyl and prepare a stock solution in a suitable solvent (e.g., acetonitrile).